(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine
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Overview
Description
®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline core, followed by the introduction of the imidazo[4,5-c][1,7]naphthyridine moiety, and finally, the attachment of the morpholinopropan-2-yl group. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, ®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine has potential as a therapeutic agent. Its structure suggests it could be used to develop drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and imidazo[4,5-c][1,7]naphthyridine analogs. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets ®-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H28N8O |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[(2R)-1-morpholin-4-ylpropan-2-yl]-6-(8-pyridin-4-ylimidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine |
InChI |
InChI=1S/C30H28N8O/c1-20(18-37-10-12-39-13-11-37)35-29-5-2-22-14-23(3-4-25(22)36-29)38-19-34-28-17-33-27-16-32-26(15-24(27)30(28)38)21-6-8-31-9-7-21/h2-9,14-17,19-20H,10-13,18H2,1H3,(H,35,36)/t20-/m1/s1 |
InChI Key |
ZMWQOLGHIDQXCJ-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](CN1CCOCC1)NC2=NC3=C(C=C2)C=C(C=C3)N4C=NC5=C4C6=CC(=NC=C6N=C5)C7=CC=NC=C7 |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC3=C(C=C2)C=C(C=C3)N4C=NC5=C4C6=CC(=NC=C6N=C5)C7=CC=NC=C7 |
Origin of Product |
United States |
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